![molecular formula C8H15NO2 B13717003 (5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a morpholine ring substituted with a butan-2-yl group, making it a unique structure with potential biological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[(2R)-butan-2-yl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as morpholine and butan-2-yl halide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with butan-2-yl halide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one: Unique due to its specific chiral centers and substitution pattern.
Morpholine: The parent compound, widely used in various applications.
N-Substituted Morpholines: Compounds with different substituents on the nitrogen atom, offering diverse chemical properties.
Uniqueness
This compound stands out due to its specific chiral configuration and the presence of the butan-2-yl group, which imparts unique chemical and biological properties compared to other morpholine derivatives.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(5S)-5-[(2R)-butan-2-yl]morpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
InChIキー |
GOIZBQWGMLASCM-RNFRBKRXSA-N |
異性体SMILES |
CC[C@@H](C)[C@H]1COCC(=O)N1 |
正規SMILES |
CCC(C)C1COCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


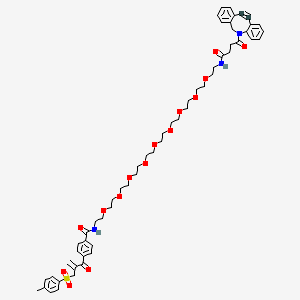
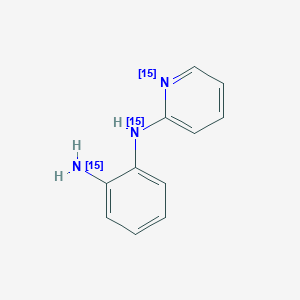
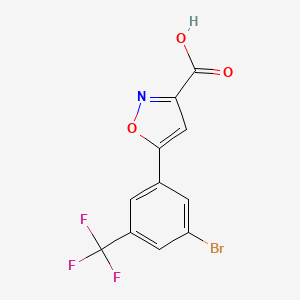

![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)

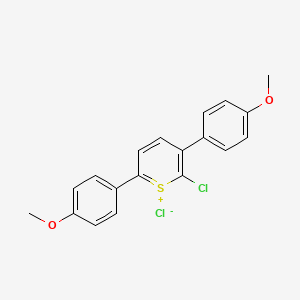
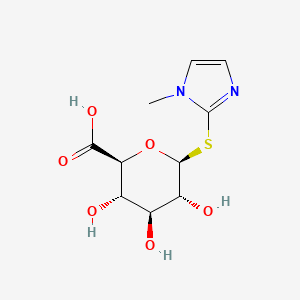
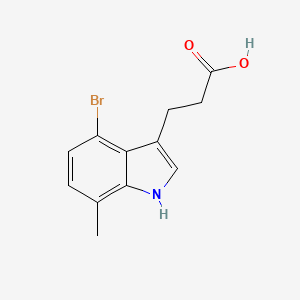
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)
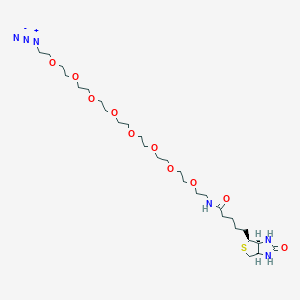
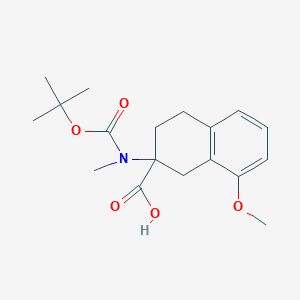
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
